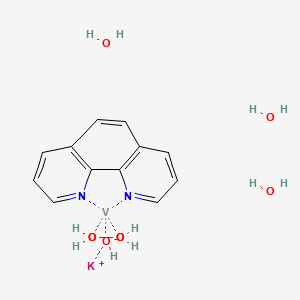![molecular formula C9H8ClN3S2 B1663148 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole CAS No. 72836-33-0](/img/structure/B1663148.png)
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
Descripción general
Descripción
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a chemical compound with the CAS number 72836-33-0 .
Synthesis Analysis
The synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole and similar compounds has been carried out effectively with the use of ultrasound . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular formula of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is C9H8ClN3S2. It has an average mass of 257.763 Da and a monoisotopic mass of 256.984802 Da .Chemical Reactions Analysis
The reactions and the chemical species which take place in the synthesis of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Aplicaciones Científicas De Investigación
Antimicrobial Applications
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole derivatives have been explored for their antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated moderate antimicrobial activity against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, novel derivatives containing the 1,3,4-thiadiazole moiety have shown significant anti-Helicobacter pylori activity, outperforming the standard drug metronidazole in some cases (Mohammadhosseini, Letafat, Siavoshi, Emami, Safari, Shafiee, & Foroumadi, 2008).
Anticancer Potential
Research indicates that derivatives of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have potential in cancer treatment. For example, certain disulfide derivatives containing the 1,3,4-thiadiazole moiety showed significant antiproliferative activities against various cancer cell lines, including human liver, breast, and lung cancer cells (Sha, Fen, Xiaoyun, Jijun, Xuefeng, Baolin, Yuming, & Baoquan, 2015). Another study found that specific 2-amino-1,3,4-thiadiazole derivatives displayed notable anticancer activity in vitro, particularly against brain astrocytoma and glioma cell lines, without being toxic to normal cells (Juszczak, Matysiak, Niewiadomy, & Rzeski, 2011).
Corrosion Inhibition
This chemical has also been studied for its role in corrosion inhibition. A study on a similar 1,3,4-thiadiazole derivative highlighted its effectiveness as a corrosion inhibitor for mild steel in acidic environments, showcasing a high degree of protection (Attou et al., 2020). In another instance, various 2-amino-1,3,4-thiadiazole derivatives were shown to be effective organic inhibitors against mild steel corrosion in hydrochloric acid solution (Quraishi & Khan, 2005).
CNS Activity
Some derivatives of 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole have been explored for their central nervous system (CNS) activity. A study demonstrated that certain derivatives possess marked antidepressant and anxiolytic properties, with a promising compound characterized by mixed antidepressant-anxiolytic activity and minimal side effects like sedation and amnesia (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-3-1-6(2-4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABJFQNGHSGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326096 | |
| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |
CAS RN |
72836-33-0 | |
| Record name | 5-[[(4-Chlorophenyl)methyl]thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72836-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 523933 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072836330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 72836-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide](/img/structure/B1663065.png)
![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
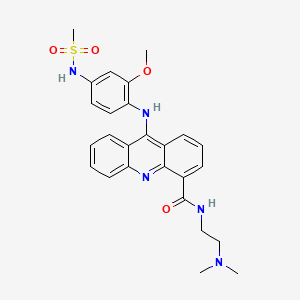


![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)

![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)
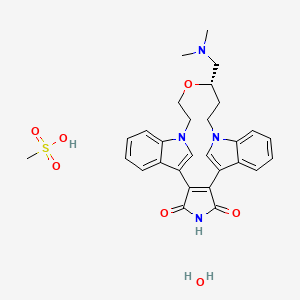
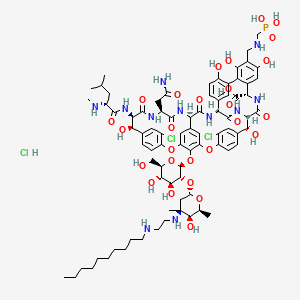
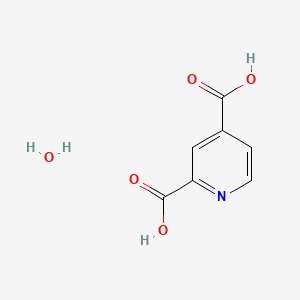
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
